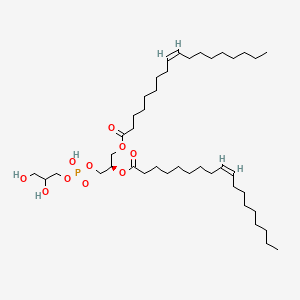
Dioleoylphosphatidylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of catalysts such as phospholipase D2 and aquaporin 3 . The reaction conditions include maintaining a temperature range of 25-30°C and a pH of 7.4 to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and enzyme concentration . The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dioleoylphosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phosphinic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced alcohols, and substituted phospholipids .
Scientific Research Applications
Dioleoylphosphatidylglycerol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dioleoylphosphatidylglycerol involves its interaction with cell membrane receptors and enzymes . It inhibits the production of inflammatory mediators by modulating the activity of toll-like receptor 2 (TLR2) and heat shock protein B4 (HSPB4) . This modulation leads to a reduction in the inflammatory response and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dioleoylphosphatidylcholine (DOPC): Similar in structure but lacks the phosphinic acid group.
Dioleoylphosphatidylethanolamine (DOPE): Contains an ethanolamine group instead of a glycerol backbone.
Dioleoylphosphatidylserine (DOPS): Contains a serine group instead of a glycerol backbone.
Uniqueness
Dioleoylphosphatidylglycerol is unique due to its phosphinic acid group, which imparts distinct chemical and biological properties . This group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C42H79O10P |
|---|---|
Molecular Weight |
775 g/mol |
IUPAC Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1 |
InChI Key |
DSNRWDQKZIEDDB-GCMPNPAFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















